molecular formula C19H26N2O5S B5795738 ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE

ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B5795738
M. Wt: 394.5 g/mol
InChI Key: WEGFSARFJPPRSS-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of pyrrolidine, benzoic acid, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. The key steps include:

    Formation of Pyrrolidine Intermediate: Pyrrolidine is synthesized through the cyclization of 1,4-diaminobutane under acidic conditions.

    Preparation of Benzoic Acid Derivative: The benzoic acid derivative is prepared by sulfonylation of benzoic acid with a sulfonyl chloride reagent.

    Coupling Reaction: The pyrrolidine intermediate is then coupled with the benzoic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Formation of Piperidine Intermediate: Piperidine is synthesized through the hydrogenation of pyridine.

    Final Coupling: The piperidine intermediate is then coupled with the previously formed intermediate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted sulfonamide or sulfonate derivatives.

Scientific Research Applications

ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs targeting various diseases.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE: shares structural similarities with other sulfonyl-containing compounds and piperidine derivatives.

    Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, used in various medicinal applications.

    Indole Derivatives: Compounds containing indole moieties, known for their biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-(3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-2-26-19(23)15-8-12-20(13-9-15)18(22)16-6-5-7-17(14-16)27(24,25)21-10-3-4-11-21/h5-7,14-15H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGFSARFJPPRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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